Ethyl 2-bromo-3-chloro-6-fluorobenzoate
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Overview
Description
Ethyl 2-bromo-3-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-chloro-6-fluorobenzoate typically involves the esterification of 2-bromo-3-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-chloro-6-fluorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major products are 2-bromo-3-chloro-6-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromo-3-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-chloro-6-fluorobenzoate depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-2-chloro-6-fluorobenzoate
- Ethyl 3-bromo-6-chloro-2-fluorobenzoate
- Ethyl 6-bromo-3-chloro-2-fluorobenzoate
Uniqueness
Ethyl 2-bromo-3-chloro-6-fluorobenzoate is unique due to the specific arrangement of the bromine, chlorine, and fluorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C9H7BrClFO2 |
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Molecular Weight |
281.50 g/mol |
IUPAC Name |
ethyl 2-bromo-3-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(12)4-3-5(11)8(7)10/h3-4H,2H2,1H3 |
InChI Key |
HJZBYLGMWNVAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)Cl)F |
Origin of Product |
United States |
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